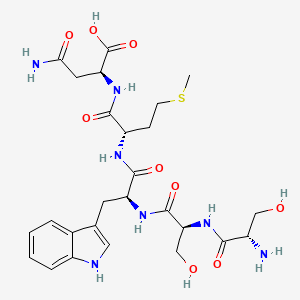stannane CAS No. 663957-11-7](/img/structure/B12542085.png)
[3-(Benzyloxy)phenyl](trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)phenylstannane: is an organotin compound that features a benzyloxy group attached to a phenyl ring, which is further bonded to a trimethylstannane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)phenylstannane typically involves the reaction of 3-(benzyloxy)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 3-(Benzyloxy)phenylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: 3-(Benzyloxy)phenylstannane can undergo oxidation reactions, particularly at the benzyloxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, where the trimethylstannane group can be replaced by other functional groups. This is often achieved using reagents like halogens or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) or organolithium reagents in anhydrous solvents.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new organotin compounds with different functional groups.
科学研究应用
Chemistry:
Catalysis: 3-(Benzyloxy)phenylstannane can be used as a catalyst or a catalyst precursor in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the area of organotin-based drugs.
Biological Studies: It can be used in studies to understand the interaction of organotin compounds with biological systems.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Electronics: It may find applications in the production of electronic components due to its conductive properties.
作用机制
The mechanism by which 3-(Benzyloxy)phenylstannane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannane group can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new bonds and the modification of existing structures. The benzyloxy group can also undergo reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Phenyltrimethylstannane: Similar in structure but lacks the benzyloxy group.
Benzyloxyphenylsilane: Contains a silicon atom instead of tin.
Trimethylphenylsilane: Similar structure but with a silicon atom and no benzyloxy group.
Uniqueness:
Reactivity: The presence of both the benzyloxy group and the trimethylstannane moiety gives 3-(Benzyloxy)phenylstannane unique reactivity compared to its analogs.
Applications: Its dual functionality makes it versatile in various applications, from catalysis to materials science.
This comprehensive overview highlights the significance of 3-(Benzyloxy)phenylstannane in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
属性
CAS 编号 |
663957-11-7 |
|---|---|
分子式 |
C16H20OSn |
分子量 |
347.0 g/mol |
IUPAC 名称 |
trimethyl-(3-phenylmethoxyphenyl)stannane |
InChI |
InChI=1S/C13H11O.3CH3.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;;;/h1-5,7-10H,11H2;3*1H3; |
InChI 键 |
XXDNQAJVEVCMAB-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
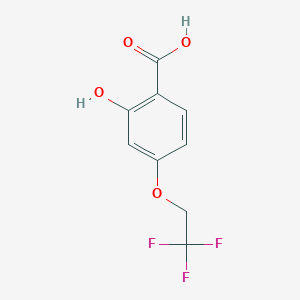
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)

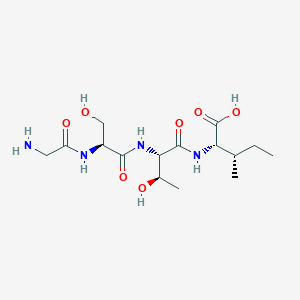
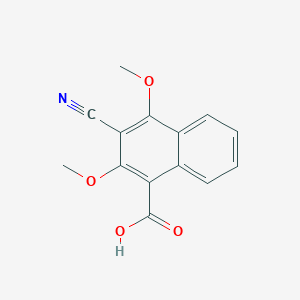
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)


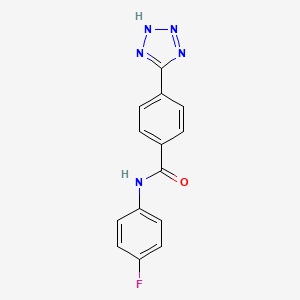
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
